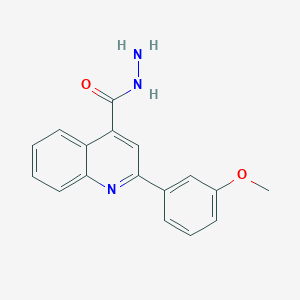
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a methoxyphenyl group and a carbohydrazide moiety suggests potential for various biological activities, as modifications to the quinoline core have been shown to result in compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include processes such as domino reactions, condensation, and electrophilic aromatic substitution. For instance, a domino process has been used to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . These methods highlight the versatility of quinoline synthesis and the potential approaches that could be adapted for the synthesis of "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction and spectroscopic data. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been determined, providing insights into the arrangement of atoms and the geometry of the molecules . These studies are crucial for understanding the molecular basis of the compound's properties and reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often influenced by the substituents on the quinoline ring. The introduction of different functional groups can lead to compounds with distinct chemical behaviors. For example, the presence of a methoxy group can influence the electronic properties of the molecule and affect its reactivity in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the solubility of the compounds can be influenced by the presence of substituents like methoxy groups, which can increase solubility in certain solvents . The crystal structure analysis can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's physical state and stability .
Aplicaciones Científicas De Investigación
Antimicrobial Activity Quinoline derivatives, including those related to 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide, have been extensively studied for their antimicrobial properties. For example, Özyanik et al. (2012) synthesized quinoline derivatives and found that some exhibited good to moderate activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Similarly, Adimule et al. (2014) studied novel derivatives of 8-hydroxy quinolone with antibacterial and anticancer properties (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).
Anticancer Agents Quinoline derivatives have shown potential as anticancer agents. Bingul et al. (2016) identified a new series of biologically active hydrazide compounds with a quinoline moiety, showing significant activity against various cancer cell lines (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).
Corrosion Inhibition Quinoline derivatives are also investigated for their corrosion inhibition capabilities. Erdoğan et al. (2017) performed a computational study on novel quinoline derivatives to evaluate their effectiveness in inhibiting iron corrosion (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Antitubercular Agents Research indicates that quinoline derivatives can be effective antitubercular agents. Karkara et al. (2020) synthesized derivatives containing amino carbinols and evaluated them against Mycobacterium tuberculosis, showing significant in vitro activity (Karkara, Mishra, Singh, & Panda, 2020).
Green Corrosion Inhibitors Novel quinoline derivatives have been identified as green corrosion inhibitors. Singh et al. (2016) analyzed the effect of such derivatives on mild steel in acidic medium, showing significant corrosion inhibition efficiency (Singh, Srivastava, & Quraishi, 2016).
Drug Synthesis and Docking Applications Ali et al. (2019) conducted in silico and in vitro evaluations of new quinoline derivatives and their complexes for potential drug synthesis and docking applications, showing promising antimicrobial activity (Ali, El-Sakka, Soliman, & Mohamed, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPNYOTIABGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)
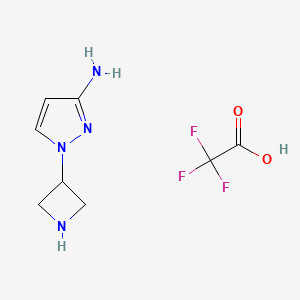
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)
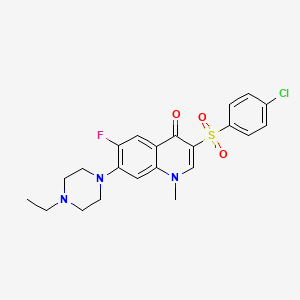
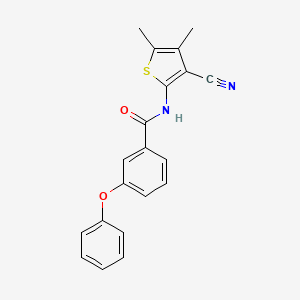
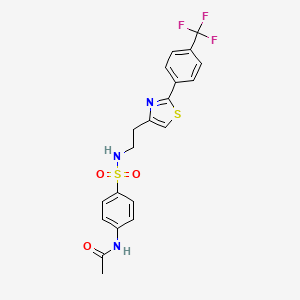
![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)


![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)
